molecular formula C15H10ClN7O B2775614 1-(2-CHLOROPHENYL)-4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]-1H-1,2,3-TRIAZOL-5-AMINE CAS No. 892764-54-4

1-(2-CHLOROPHENYL)-4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]-1H-1,2,3-TRIAZOL-5-AMINE

Cat. No.: B2775614
CAS No.: 892764-54-4
M. Wt: 339.74
InChI Key: QDPMKZGCVTYTDG-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]-1H-1,2,3-TRIAZOL-5-AMINE is a heterocyclic compound that contains multiple functional groups, including a chlorophenyl group, a pyridinyl group, an oxadiazole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLOROPHENYL)-4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]-1H-1,2,3-TRIAZOL-5-AMINE typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of an azide with an alkyne in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

    Coupling Reactions: The chlorophenyl and pyridinyl groups can be introduced through coupling reactions such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and oxadiazole rings.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the triazole and oxadiazole rings.

    Reduction: Amines formed from the reduction of nitro groups.

    Substitution: Various substituted derivatives of the chlorophenyl group.

Scientific Research Applications

1-(2-CHLOROPHENYL)-4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]-1H-1,2,3-TRIAZOL-5-AMINE has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]-1H-1,2,3-TRIAZOL-5-AMINE depends on its specific application:

    Antimicrobial Activity: The compound may inhibit bacterial or fungal enzymes, disrupting essential metabolic pathways.

    Anticancer Activity: It may interact with cellular targets such as DNA or proteins, inducing apoptosis or inhibiting cell proliferation.

    Electronic Applications: In materials science, the compound’s electronic properties are exploited in devices, where it may act as a charge transport material or light-emitting material.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-CHLOROPHENYL)-4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]-1H-1,2,3-TRIAZOL-5-AMINE
  • 3-(2-Bromophenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
  • 3-(2-Fluorophenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic, steric, and chemical properties. This makes it particularly versatile for various applications, from medicinal chemistry to materials science.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN7O/c16-10-5-1-2-6-11(10)23-13(17)12(20-22-23)15-19-14(21-24-15)9-4-3-7-18-8-9/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPMKZGCVTYTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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